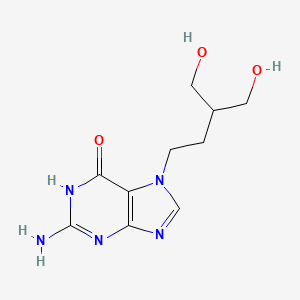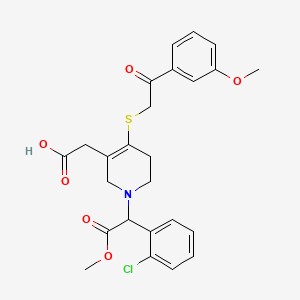![molecular formula C16H24ClN9 B601415 (1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine CAS No. 152504-08-0](/img/structure/B601415.png)
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the amino, chloroanilino, and cyanoamino groups would likely have a significant impact on the compound’s overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antimicrobial Applications
Chlorhexidine diacetate is widely recognized for its antimicrobial properties . It is used in various applications, including skin antisepsis and patient washing . Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a versatile antimicrobial agent .
Oral Care
Chlorhexidine has been extensively used in oral care. It has shown effectiveness in preventing infections among patients undergoing cardiac surgeries . It is also used for gingival health and preoperative skin preparation to avoid surgical site infection .
Infection Control in Cardiac Surgeries
A meta-analysis has shown that Chlorhexidine is effective in preventing infections among patients undergoing cardiac surgeries . It has been found to be protective against superficial wound infection, bloodstream infection, nosocomial infections, and pneumonia .
Pharmaceutical Research
Chlorhexidine diacetate impurity A is used in pharmaceutical research. It is used for the identification of impurities in variously stressed chlorhexidine digluconate (CHG) solutions .
MRSA Decolonization
Chlorhexidine is used for Methicillin-resistant Staphylococcus aureus (MRSA) decolonization . It helps in reducing the levels of pathogens on the skin and can prevent catheter colonization and central line-associated bloodstream infection .
Synthesis of Chiral Amino Acids
The compound “(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine” is involved in the enzymatic asymmetric synthesis of chiral amino acids . This process is crucial in the production of optically pure amino acids, which have significant applications in the pharmaceutical, food, cosmetic, agricultural, and feedstuff industries .
Fluorescent Probes for Imaging
The compound “(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine” is used in the synthesis of fluorescent α-amino acids . These compounds are used as probes for imaging in medicine and biology .
Ring Opening Polymerization
The compound “(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine” is involved in the ring opening polymerization of α-amino acid N-carboxyanhydrides . This process is crucial in the synthesis of polypeptides .
Future Directions
Mechanism of Action
Target of Action
Chlorhexidene Diacetate Impurity A, also known as Chlorhexidine nitrile, is a broad-spectrum antimicrobial agent . It primarily targets the cell walls of both gram-positive and gram-negative bacteria, yeasts, and viruses .
Mode of Action
The compound is a positively charged molecule that reacts with the negatively charged phosphate groups on microbial cell surfaces . This reaction disrupts the integrity of the cell wall, causing leakage of intracellular material and allowing Chlorhexidine nitrile to enter the cell . Once inside, it precipitates cytoplasmic components, leading to cell death .
Biochemical Pathways
Its antimicrobial activity is known to be associated with the disruption of cell wall integrity and the precipitation of cytoplasmic components .
Pharmacokinetics
It’s important to note that the compound’s antimicrobial activity is dose-dependent .
Result of Action
The antibacterial activity of Chlorhexidene Diacetate Impurity A results in decreased bacterial growth and cell viability . It causes elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alterations in membrane proteins, phospholipids, carbohydrates, and nucleic acids .
Action Environment
The action, efficacy, and stability of Chlorhexidene Diacetate Impurity A can be influenced by various environmental factors. For instance, it is recommended to store the compound at a temperature of -20°C . .
properties
IUPAC Name |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN9/c17-12-5-7-13(8-6-12)25-16(21)26-15(20)23-10-4-2-1-3-9-22-14(19)24-11-18/h5-8H,1-4,9-10H2,(H3,19,22,24)(H5,20,21,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRGDRKNYRMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC#N)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC#N)N)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152504-08-0 | |
| Record name | Chlorhexidine nitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152504080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLORHEXIDINE NITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HGD8Y2JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)





